6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol
Description
6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS: 40733-07-1) is a dithioacetal derivative of D-galactose, synthesized by reacting D-galactose with benzyl thiols under reflux conditions . Its molecular formula is C₂₀H₂₆O₅S₂, with a molecular weight of 410.547 g/mol. The compound features a hexane backbone substituted with five hydroxyl groups and two benzylsulfanyl (-S-CH₂C₆H₅) groups at the 6th carbon. This structure renders it useful in organic synthesis as a protective group for sugars or as an intermediate in stereoselective reactions .
Properties
IUPAC Name |
6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5S2/c21-11-16(22)17(23)18(24)19(25)20(26-12-14-7-3-1-4-8-14)27-13-15-9-5-2-6-10-15/h1-10,16-25H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQPBTZELOVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(C(C(C(CO)O)O)O)O)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40733-07-1, 7404-42-4, 6936-67-0, 36908-15-3 | |
| Record name | NSC403975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding a simpler polyol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Polyols without benzylsulfanyl groups.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variants: Sulfur-Containing Derivatives
Key Insights :
- Electronic Effects : Benzylsulfanyl groups (thioethers) are less polar and more lipophilic than sulfonyl groups, influencing solubility and reactivity .
- Synthetic Utility : Sulfonyl derivatives (e.g., ethylsulfonyl) are typically synthesized via oxidation of thioethers, expanding their utility in redox-sensitive reactions .
Nitrogen-Substituted Pentols
Key Insights :
- Functional Group Impact: Imino/amino substituents introduce basicity and hydrogen-bonding capacity, contrasting with the non-basic thioethers in this compound .
- Biological Relevance : Nitrogen-containing derivatives are more likely to exhibit bioactivity (e.g., antibacterial, enzyme inhibition) compared to sulfur analogs .
Sugar Alcohols and Carbohydrate Derivatives
Key Insights :
- Hydrophilicity: Xylitol and cyclohexane-pentol lack sulfur/amino groups, resulting in higher water solubility than this compound .
- Industrial Use : Xylitol’s role in eutectic mixtures (melting point ~94°C) contrasts with the synthetic focus of sulfur-containing pentols .
Biological Activity
6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS Number: 40733-07-1) is a synthetic compound with a complex structure that exhibits various biological activities. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 410.55 g/mol |
| Density | 1.371 g/cm³ |
| Boiling Point | 706.7 °C |
| Flash Point | 341.8 °C |
Structural Characteristics
The compound features a hexane backbone with two benzyl sulfanyl groups attached at the 6th position and five hydroxyl groups distributed along the chain. This unique structure contributes to its solubility and interaction with biological macromolecules.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
In a study evaluating cytotoxic effects on cancer cell lines, the compound showed promising results:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Methodology : MTT assay was employed to assess cell viability.
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was supported by flow cytometry analysis, which indicated increased levels of early and late apoptotic cells upon treatment.
Study 1: Antioxidant Effects in Cellular Models
A recent study assessed the antioxidant capacity of this compound using human fibroblast cells. The results indicated:
- Reduction in Oxidative Stress Markers : Significant decrease in malondialdehyde (MDA) levels.
- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase.
Study 2: Anticancer Efficacy in vivo
An animal model study investigated the anticancer efficacy of the compound in mice bearing tumor xenografts:
- Dosage : Administered at 50 mg/kg body weight.
- Results : Tumor growth inhibition was observed after four weeks of treatment compared to control groups.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol, and what methodological strategies address them?
- Answer : The synthesis involves balancing reactivity of hydroxyl and benzylsulfanyl groups. A multi-step approach is recommended:
Hydroxyl protection : Use acetyl or silyl groups to prevent unwanted side reactions during thioether formation .
Thioether coupling : React hexane-pentol derivatives with benzyl mercaptan under basic conditions (e.g., K₂CO₃/DMF) to install benzylsulfanyl groups.
Deprotection : Remove protecting groups using mild acidic or basic conditions (e.g., TFA for acetyl groups).
Key validation : Monitor each step via TLC and characterize intermediates using -NMR and FT-IR to confirm regioselectivity .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Answer :
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Chiral HPLC : Compare retention times with enantiomerically pure standards.
- Optical rotation : Measure specific rotation () and compare with computational predictions (e.g., DFT calculations) .
Note : Steric hindrance from benzylsulfanyl groups may complicate crystallization; use co-crystallization agents if needed .
Q. What solvent systems are optimal for dissolving this compound, given its polyol and hydrophobic benzylsulfanyl groups?
- Answer :
- Polar aprotic solvents : DMSO or DMF (effective for hydroxyl groups but may require heating).
- Mixed solvents : DCM/MeOH (9:1) balances solubility of hydrophobic and hydrophilic moieties.
Validation : Conduct solubility tests at 25°C–60°C and monitor via UV-Vis spectroscopy for aggregation .
Advanced Research Questions
Q. How do competing reaction pathways (kinetic vs. thermodynamic control) influence the regioselectivity of benzylsulfanyl group installation?
- Answer :
- Kinetic control : Low-temperature reactions (<0°C) favor less sterically hindered hydroxyl groups (e.g., terminal positions).
- Thermodynamic control : Prolonged heating (80°C) shifts equilibrium toward more stable products (e.g., internal hydroxyl substitution).
Methodology : Use -NMR to track substituent distribution under varying conditions. Computational modeling (DFT) predicts energy barriers for competing pathways .
Q. What spectroscopic techniques resolve overlapping signals from benzylsulfanyl and hydroxyl protons in -NMR?
- Answer :
- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups, isolating benzylsulfanyl CH₂ signals.
- 2D COSY/TOCSY : Maps coupling between hydroxyl protons and adjacent carbons.
- Deuterium exchange : Suppress hydroxyl proton signals by adding D₂O.
Example : In DMSO-d₆, hydroxyl protons appear as broad singlets (δ 4.8–5.2 ppm), while benzylsulfanyl CH₂ groups resonate at δ 3.7–4.1 ppm .
Q. Can computational methods predict the compound’s hydrogen-bonding network and its impact on crystal packing?
- Answer :
- Molecular dynamics (MD) simulations : Model intermolecular interactions (e.g., O–H···S hydrogen bonds) in bulk phase.
- Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals forces, and π-π stacking to crystallinity.
Validation : Compare simulated powder XRD patterns with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
